2-Bromo-6-methylphenol
Overview
Description
2-Bromo-6-methylphenol is an organic compound with the molecular formula C7H7BrO. It is a brominated derivative of methylphenol (cresol) and is characterized by the presence of a bromine atom at the second position and a methyl group at the sixth position on the phenol ring. This compound is known for its applications in various chemical reactions and its role as an intermediate in organic synthesis .
Scientific Research Applications
Mechanism of Action
Target of Action
It’s known that phenolic compounds often interact with proteins and enzymes, altering their function and leading to various biological effects .
Mode of Action
Phenolic compounds typically exert their effects through interactions with cellular proteins and enzymes, potentially altering their structure and function
Biochemical Pathways
Phenolic compounds can influence a variety of biochemical pathways depending on their specific targets .
Pharmacokinetics
It is also reported to inhibit CYP1A2, an enzyme involved in drug metabolism . The compound has a Log Po/w (iLOGP) of 2.11, indicating moderate lipophilicity, which can influence its distribution within the body .
Result of Action
As a phenolic compound, it may exert antioxidant, anti-inflammatory, or other biological effects depending on its specific targets .
Action Environment
Environmental factors such as pH, temperature, and the presence of other compounds can influence the action, efficacy, and stability of 2-Bromo-6-methylphenol. For instance, its solubility might affect its bioavailability and distribution within the body .
Safety and Hazards
2-Bromo-6-methylphenol is classified as a warning under the GHS07 pictogram . It has hazard statements H319 and H335, indicating that it can cause serious eye irritation and may cause respiratory irritation . Precautionary measures include avoiding contact with skin, eyes, or clothing, and ensuring adequate ventilation .
Relevant Papers One relevant paper discusses the use of this compound in the synthesis of novel bromophenol with diaryl methanes . The paper could provide further insights into the chemical properties and potential applications of this compound.
Biochemical Analysis
Biochemical Properties
For instance, some bromophenol derivatives have shown inhibitory effects on enzymes such as acetylcholinesterase and carbonic anhydrase
Molecular Mechanism
It is known that bromophenols can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules and changes in gene expression
Metabolic Pathways
It is known that bromophenols can undergo various metabolic transformations, including oxidation
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Bromo-6-methylphenol can be synthesized through several methods. One common method involves the bromination of o-cresol (2-methylphenol) using N-bromosuccinimide (NBS) in the presence of a solvent such as dichloromethane. The reaction is typically carried out at room temperature, and the product is purified through acidification and extraction .
Industrial Production Methods: In an industrial setting, the preparation of this compound may involve the use of large-scale bromination reactors. The process includes the controlled addition of bromine to a solution of o-cresol in a suitable solvent, followed by purification steps to isolate the desired product. The reaction conditions are optimized to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-6-methylphenol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as in Suzuki-Miyaura coupling reactions where it reacts with boronic acids to form biaryl compounds.
Oxidation Reactions: The phenolic group can be oxidized to form quinones or other oxidized derivatives.
Reduction Reactions: The bromine atom can be reduced to form the corresponding methylphenol.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, and bases such as potassium carbonate in solvents like ethanol or water.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Major Products:
Biaryl Compounds: Formed through coupling reactions.
Quinones: Formed through oxidation.
Methylphenol: Formed through reduction.
Comparison with Similar Compounds
2-Bromo-4-methylphenol: Another brominated methylphenol with the bromine atom at the second position and the methyl group at the fourth position.
2-Chloro-6-methylphenol: A chlorinated derivative with similar reactivity but different halogen substitution.
6-Bromo-2-naphthol: A brominated naphthol with similar applications in organic synthesis.
Uniqueness: 2-Bromo-6-methylphenol is unique due to its specific substitution pattern, which influences its reactivity and the types of reactions it can undergo. The presence of both a bromine atom and a methyl group on the phenol ring provides distinct steric and electronic effects, making it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
2-bromo-6-methylphenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrO/c1-5-3-2-4-6(8)7(5)9/h2-4,9H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXZPTVOCJLCMRO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)Br)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50454993 | |
Record name | 2-Bromo-6-methylphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50454993 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13319-71-6 | |
Record name | 2-Bromo-6-methylphenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13319-71-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Bromo-6-methylphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50454993 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-Bromo-o-cresol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of observing 2-bromo-6-methylphenol formation during 2-bromotoluene oxidation by P450Bm3 variants?
A: The formation of this compound from 2-bromotoluene suggests that the P450Bm3 enzyme can catalyze multiple oxidation reactions on the aromatic ring. It indicates that the enzyme is not strictly regioselective in this case and can introduce a hydroxyl group at a different position than initially anticipated. This finding emphasizes the importance of thoroughly analyzing the product profile of P450-catalyzed reactions, as unexpected metabolites may be generated. [, ]
Q2: How does the observation of this compound formation impact the potential applications of P450Bm3 variants in biocatalysis?
A: The formation of this compound highlights both the potential and the limitations of using P450Bm3 variants for biocatalysis. While the ability to catalyze multiple oxidations can be advantageous for generating diverse chemical scaffolds, the lack of strict regioselectivity might pose challenges in achieving high yields of a desired product. Further protein engineering efforts could focus on modifying the enzyme's active site to enhance regioselectivity and control product formation more precisely. [, ]
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